5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring with a bromine atom at the 5-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and heterogeneous catalysts like Schiff base complexes on magnetic surfaces allows for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with nitriles in the presence of copper acetate.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper Acetate: Used in cycloaddition reactions.
Schiff Base Zinc (II) Complex: Used as a catalyst in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position.
Scientific Research Applications
5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites and preventing their phosphorylation activity . This inhibition can lead to the modulation of various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a bromine atom at the 5-position, which can influence its reactivity and biological activity. Its ability to act as an inhibitor of multiple kinases makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDDOFVGKKJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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